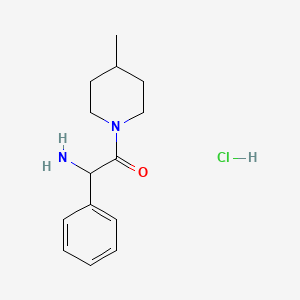

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-11-7-9-16(10-8-11)14(17)13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQGQITVYSWEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Epoxide Opening and Amination

One established approach involves the regioselective ring-opening of a styrene oxide derivative followed by amination:

Step 1: Styrene oxide is reacted with a strong base such as sodium bis(trimethylsilyl)amide in anhydrous tetrahydrofuran (THF) at low temperature (0–5 °C), then warmed to room temperature and stirred for an extended period (e.g., 20 hours). This step generates an intermediate amino alcohol through nucleophilic attack on the epoxide ring.

Step 2: The reaction mixture is quenched with water and stirred further to complete hydrolysis. The product is extracted and purified to yield 2-amino-1-phenylethanol derivatives.

Step 3: Subsequent functionalization involves converting the amino alcohol to the keto form and then introducing the 4-methylpiperidin-1-yl group via nucleophilic substitution or reductive amination.

This method benefits from regioselectivity and relatively mild conditions, yielding intermediates with good purity and yield (~81% reported for 2-amino-1-phenylethanol).

Reductive Amination with 4-Methylpiperidine

An alternative method involves direct reductive amination:

The ketone precursor (e.g., 2-oxo-1-phenylethanone) is reacted with 4-methylpiperidine under acidic conditions.

Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are employed to reduce the imine intermediate formed between the ketone and amine to the corresponding amino ketone.

The hydrochloride salt is formed by treatment with HCl gas or hydrochloric acid solution to yield the final compound.

This approach allows for selective amination and salt formation in one pot, facilitating purification and enhancing compound stability.

Use of Microwave-Assisted Nucleophilic Substitution

Recent advances include microwave-assisted synthesis to improve reaction rates and yields:

Microwave irradiation accelerates nucleophilic substitution reactions, such as the alkylation of hydroxyl or amino groups with halogenated intermediates.

For example, alkylation of piperidinyl derivatives with chloro-iodopropane under microwave conditions (80–120 °C) has been reported to efficiently introduce the piperidine moiety.

This method reduces reaction times significantly (from hours to minutes) and can improve overall yield (65–75%).

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Epoxide ring opening | Styrene oxide + Na bis(trimethylsilyl)amide in THF | 0–25 °C | 20 h | ~81 | Regioselective, mild conditions |

| 2 | Hydrolysis | Water, THF | 25 °C | 5 h | - | Quenching step |

| 3 | Reductive amination | 4-Methylpiperidine + NaBH4 or catalytic hydrogenation | Room temp to 80 °C | 1–2 h | 70–90 | Salt formation with HCl |

| 4 | Microwave-assisted alkylation | Piperidinyl derivative + 1-chloro-3-iodopropane | 80–120 °C (microwave) | 30–90 min | 65–75 | Accelerated reaction |

Purity and Characterization

The final hydrochloride salt typically achieves a purity of around 95%, suitable for pharmaceutical or research applications.

Characterization involves standard techniques such as NMR, MS, and IR spectroscopy, confirming the presence of the amino ketone and piperidinyl groups.

Research Findings and Optimization

Studies indicate that controlling the temperature and reaction time during epoxide opening is critical for regioselectivity and yield.

Microwave-assisted methods provide a significant improvement in reaction efficiency, reducing energy consumption and time.

The choice of reducing agent and acid for salt formation affects the purity and crystallinity of the final product.

Continuous flow protocols have been explored for related compounds to enhance scalability and reproducibility, though specific application to this compound requires further research.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanone core, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Phenylethanol derivatives.

Substitution: Various substituted phenylethanone derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Appearance : Solid (exact physical state unspecified in available literature).

- Storage : Room temperature .

Applications :

Primarily utilized as a synthetic building block in pharmaceutical and chemical research .

Commercial Availability :

- Pricing: $248 for 250 mg; $510 for 1 g (Santa Cruz Biotechnology, 2025) .

- Discontinuation Note: Previously available from CymitQuimica but discontinued as of 2025 .

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a class of amino ketones with piperidine/piperazine or aromatic substitutions. Below is a comparative analysis of its structural analogs:

Research Findings and Functional Insights

Piperazine vs. Piperidine Derivatives :

- Compounds 25 and 26 (piperazine analogs) exhibit higher molecular weights (330 vs. 268.78) and liquid states, contrasting with the solid hydrochloride form of the target compound. The chlorine substituents may enhance lipophilicity, influencing bioavailability .

- The target compound’s 4-methylpiperidine group likely offers steric hindrance differences compared to piperazine derivatives, affecting receptor binding in pharmacological contexts.

Replacement of phenyl with pyridin-3-yl introduces nitrogen into the aromatic system, altering electronic properties and hydrogen-bonding capacity .

Salt Forms and Stability :

Biological Activity

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride (CAS Number: 1214125-86-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in clinical settings.

- Molecular Formula : C14H20N2O·HCl

- Molecular Weight : 268.78 g/mol

- CAS Number : 1214125-86-6

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various biological systems, including cancer treatment and neuropharmacology.

The compound is believed to act as a modulator of specific biochemical pathways, potentially influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. Its structure suggests it may interact with various receptors and enzymes, although detailed mechanistic studies are still required.

Cancer Treatment

Recent studies have indicated that this compound may exhibit anti-cancer properties. Research focusing on Polo-like kinase 4 (PLK4) inhibitors suggests that compounds similar to this compound can inhibit PLK4 activity, which is crucial in centriole duplication and thus cancer cell proliferation .

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | PLK4 inhibition |

| MCF7 | 22.5 | Induction of apoptosis |

| A549 | 18.7 | Cell cycle arrest |

These findings indicate a promising profile for the compound as an anti-cancer agent.

Animal Studies

Further research involving animal models is necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Initial studies suggest effective oral bioavailability and a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Start with a Friedel-Crafts acylation to introduce the ketone group, followed by amination with 4-methylpiperidine. Hydrochloride salt formation is achieved via HCl treatment in anhydrous ethanol .

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone intermediate) and reaction time (typically 12–24 hours under reflux). Monitor progress via TLC or HPLC.

- Data Considerations :

- Yields for analogous compounds range from 65–85% after recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

- Techniques :

- NMR : Report chemical shifts for the methylpiperidinyl group (δ ~2.3–2.8 ppm for N-methyl protons) and aromatic protons (δ ~7.2–7.6 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for purity analysis (>98%) .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 278.2 (M⁺ for free base) and 314.6 (M⁺ for hydrochloride) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry or salt formation?

- Methodology :

- Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data (λ = 0.71073 Å) and refine using SHELXL-2018. Focus on hydrogen bonding between the hydrochloride and ketone oxygen .

- Data Analysis :

- Report R1 values (<0.05) and validate hydrogen-bond distances (e.g., N–H···Cl⁻ ~2.1 Å) .

Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?

- Approach :

- Conduct accelerated stability studies (40°C/75% RH for 6 months). Use DSC to identify decomposition temperatures (>140°C) .

- Lyophilize the compound for storage; avoid aqueous buffers with pH >7.0 to prevent free base precipitation .

Q. How should researchers address contradictory results in receptor-binding assays involving this compound?

- Troubleshooting :

- Validate assay conditions: Check for off-target interactions (e.g., with dopamine or serotonin transporters) using competitive binding assays (IC₅₀ values) .

- Compare enantiomeric activity if stereoisomers are present (e.g., via chiral HPLC separation) .

Q. What computational methods predict the compound’s pharmacokinetic properties or binding modes?

- Tools :

- Use molecular docking (AutoDock Vina) to model interactions with target receptors (e.g., σ-1 receptors). Validate with MD simulations (GROMACS) .

- Parameters :

- Report binding energies (ΔG < −8 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Tyr206) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.